molecular formula C22H14FN3O3 B2967891 7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 900259-62-3

7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B2967891
CAS No.: 900259-62-3
M. Wt: 387.37
InChI Key: JKHITQHSBFASAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This fluorinated dihydrochromenopyrroledione derivative belongs to a class of polycyclic heteroaromatic compounds characterized by a fused chromenopyrrole scaffold. Its structure features a 7-fluoro substituent, a 6-methylpyridin-2-yl group at position 2, and a pyridin-3-yl moiety at position 1. The fluorine atom enhances metabolic stability and electronegativity, while the pyridine substituents may improve solubility and binding affinity in biological systems .

Properties

IUPAC Name

7-fluoro-2-(6-methylpyridin-2-yl)-1-pyridin-3-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14FN3O3/c1-12-4-2-6-17(25-12)26-19(13-5-3-9-24-11-13)18-20(27)15-10-14(23)7-8-16(15)29-21(18)22(26)28/h2-11,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKHITQHSBFASAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H14FN3O3C_{22}H_{14}FN_3O_3 with a molecular weight of 387.37 g/mol. The compound features a chromeno-pyrrole framework that is significant for its biological interactions.

PropertyValue
Molecular FormulaC22H14FN3O3
Molecular Weight387.37 g/mol
Melting PointNot specified
SolubilityNot specified

Research indicates that compounds similar to this compound exhibit various biological activities through different mechanisms:

  • Inhibition of Enzymes : Compounds in this class have been shown to inhibit monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, certain derivatives demonstrated IC50 values around 1 μM against MAO A .
  • Antitumor Activity : Some studies have reported antitumor properties against various cancer cell lines. The compound's structural analogs have shown selective cytotoxicity towards breast cancer cells (MCF-7) with IC50 values ranging from 4.80 to 6.82 μM .
  • FGFR Inhibition : Related compounds have exhibited potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis .

Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of several pyrrole derivatives on MCF-7 and HCT116 cells. The results indicated that some derivatives of the chromeno-pyrrole structure significantly inhibited cell proliferation and induced apoptosis in MCF-7 cells .

Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, derivatives were tested against MAO A and B as well as AChE and BChE. Compounds showed promising inhibition profiles, suggesting potential applications in treating neurodegenerative disorders .

Research Findings

Recent findings highlight the following key points regarding the biological activity of this compound:

  • Selectivity : The compound demonstrates selective inhibition towards specific cancer cell lines while sparing normal cells.
  • Synergistic Effects : Preliminary data suggest that combining this compound with existing chemotherapeutic agents may enhance therapeutic efficacy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Similarities and Differences

The compound shares its 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione core with analogs but differs in substituents at positions 1, 2, and 5. Key comparisons include:

Compound A : 7-Chloro-2-(furan-2-ylmethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
  • Substituents :
    • Position 7: Chlorine (vs. fluorine in the target compound).
    • Position 2: Furan-2-ylmethyl (vs. 6-methylpyridin-2-yl).
    • Position 1: 3-Hydroxyphenyl (vs. pyridin-3-yl).
  • Synthesis : Yield 62%, melting point 276–279°C .
  • Spectroscopic Data :
    • IR : Strong carbonyl stretches at 1694 and 1659 cm⁻¹ (C=O).
    • 1H NMR : Aromatic protons at δ 7.94–6.25 ppm, with distinct furan signals (δ 6.39–6.25).
    • 13C NMR : Carbonyl carbons at δ 171.8 and 161.1 ppm .
Compound B : Derivatives from Patent EP2023/39
  • Core Structure: Pyrido[1,2-a]pyrimidin-4-one (distinct from chromenopyrroledione).
  • Substituents : Varied heterocyclic groups (e.g., tetrahydropyridinyl, dimethylpyrazolo).
  • Relevance : Highlights the pharmaceutical interest in fused heterocycles but lacks direct structural comparability to the target compound .

Comparative Data Table

Property/Feature Target Compound Compound A
Position 7 Substituent Fluoro Chloro
Position 2 Substituent 6-Methylpyridin-2-yl Furan-2-ylmethyl
Position 1 Substituent Pyridin-3-yl 3-Hydroxyphenyl
Melting Point Not reported 276–279°C
Synthetic Yield Not reported 62%
Key IR Stretches (C=O) Expected ~1650–1700 cm⁻¹ (inferred) 1694, 1659 cm⁻¹
Elemental Analysis (C) Not reported Calcd: 65.49%; Found: 65.45%
Bioactivity Potential Hypothesized kinase inhibition (fluorine effect) Undisclosed (hydroxyphenyl may enhance H-bonding)

Substituent Effects on Physicochemical Properties

  • Fluoro vs.
  • Pyridinyl vs. Hydroxyphenyl at Position 1 : The pyridin-3-yl group enhances polarity and solubility in aqueous media, whereas the 3-hydroxyphenyl in Compound A introduces hydrogen-bonding capacity, possibly favoring target engagement in hydrophobic pockets.
  • 6-Methylpyridin-2-yl vs. Furan-2-ylmethyl at Position 2 : The pyridine’s aromatic nitrogen may confer stronger π-stacking interactions in biological targets compared to the furan’s oxygen, which is less electronegative .

Q & A

Q. What are the established synthetic routes for 7-Fluoro-2-(6-methylpyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione?

Methodological Answer: The synthesis of this compound involves multi-step heterocyclic assembly. Key steps include:

  • Cyclization : Base-mediated cyclization of substituted chromene precursors with fluorinated pyridine derivatives under reflux conditions.
  • Fluorination : Fluorine introduction via nucleophilic aromatic substitution (e.g., using KF/DMSO) or via pre-fluorinated building blocks (e.g., β-CF3-aryl ketones, as described in fluoropyrimidine synthesis) .
  • Substituent Installation : Pyridyl groups are incorporated via Suzuki-Miyaura coupling or direct alkylation, depending on steric and electronic factors.

Example Reaction Table (Adapted from Literature):

StepReagents/ConditionsYield (%)Key CharacterizationReference
CyclizationHydrazine hydrate (3–7 eq.), EtOH, 80°C, 12h65–78¹H/¹³C NMR, HRMS
FluorinationKF, DMSO, 120°C, 6h72¹⁹F NMR, X-ray

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C/¹⁹F NMR : Essential for confirming substituent positions, fluorine integration, and aromatic proton environments. For example, ¹⁹F NMR can resolve fluorination efficiency (δ ≈ -110 to -120 ppm for aromatic F) .
  • HRMS : Validates molecular formula (e.g., [M+H]+ calculated vs. observed mass error < 2 ppm) .
  • X-ray Crystallography : Resolves regiochemical ambiguities in fused chromeno-pyrrole systems .

Q. What are common challenges in synthesizing this compound, and how are they addressed?

Methodological Answer:

  • Low Cyclization Yields : Optimize stoichiometry of hydrazine hydrate (3–7 eq.) and solvent polarity (e.g., EtOH vs. DMF) to enhance ring closure .
  • Fluorine Positional Isomerism : Use directing groups (e.g., methyl on pyridine) to control regioselectivity during fluorination .
  • Purification Difficulties : Employ gradient column chromatography (silica gel, hexane/EtOAc) or recrystallization (MeOH/CH₂Cl₂) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?

Methodological Answer:

  • DoE (Design of Experiments) : Screen parameters like temperature (60–100°C), solvent (polar aprotic vs. protic), and catalyst (e.g., Pd for coupling steps) using fractional factorial designs.
  • In Situ Monitoring : Use HPLC or ReactIR to track intermediates and minimize side reactions (e.g., over-fluorination or dimerization) .
  • Scale-Up Adjustments : Replace volatile solvents (e.g., DMSO) with safer alternatives (e.g., PEG-400) for industrial compatibility .

Q. How should researchers resolve contradictions in reported NMR chemical shifts for this compound?

Methodological Answer:

  • Cross-Validation : Compare shifts with structurally analogous compounds (e.g., 1-aryl-2-alkyl dihydrochromeno-pyrrole-diones) .
  • Solvent/Temperature Effects : Replicate conditions (e.g., DMSO-d6 vs. CDCl3) to assess solvent-induced shifts.
  • Computational NMR : Use DFT (e.g., B3LYP/6-311+G(d,p)) to predict shifts and assign signals confidently .

Q. What fluorination strategies ensure regioselective incorporation of fluorine in the chromeno-pyrrole scaffold?

Methodological Answer:

  • Directed C–H Fluorination : Use directing groups (e.g., pyridyl-N) with Selectfluor® or NFSI in acetonitrile .
  • Late-Stage Fluorination : Introduce fluorine after scaffold assembly to avoid side reactions (e.g., via Balz-Schiemann reaction) .
  • Isotopic Labeling : Use ¹⁸F-labeled precursors for mechanistic tracking in radiopharmaceutical applications (requires specialized facilities) .

Q. What mechanistic insights guide the optimization of the cyclization step?

Methodological Answer:

  • Kinetic Studies : Monitor activation energy (ΔG‡) via Eyring plots to identify rate-limiting steps (e.g., ring closure vs. dehydration) .
  • Intermediate Trapping : Use quenching agents (e.g., NH4Cl) to isolate and characterize transient species (e.g., hydrazone intermediates).
  • Computational Modeling : Simulate transition states (e.g., Gaussian 16) to predict steric/electronic effects of substituents on cyclization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.